[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate is a complex organic compound with a unique tricyclic structure. It is characterized by its multiple chiral centers and the presence of both ester and ketone functional groups. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of functional groups: The ester and ketone groups are introduced through selective oxidation and esterification reactions.
Chiral resolution: Given the multiple chiral centers, chiral resolution techniques or asymmetric synthesis methods are employed to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often applied to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [(1S,3S,5R,7R,8Z,11S,12S)-3,8,12-trimethyl-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-7-yl] acetate
- [(1R,3S,5S,8Z,10S,11R)-10-hydroxy-3-methyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-8-yl]methyl acetate
Uniqueness
[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate is unique due to its specific stereochemistry and the presence of both ester and ketone functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H22O5 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-9-5-6-14-17(4,22-14)8-13-15(10(2)16(19)21-13)12(7-9)20-11(3)18/h7,12-15H,2,5-6,8H2,1,3-4H3/b9-7-/t12-,13+,14-,15+,17-/m1/s1 |
InChI Key |
JJMLQAVFDJXJAL-DZBACTAFSA-N |
Isomeric SMILES |
C/C/1=C/[C@H]([C@H]2[C@H](C[C@@]3([C@H](O3)CC1)C)OC(=O)C2=C)OC(=O)C |
Canonical SMILES |
CC1=CC(C2C(CC3(C(O3)CC1)C)OC(=O)C2=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.